2-(4-Aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid
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Overview
Description
2-(4-Aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid is a complex organic compound with a unique structure that includes an imidazole ring and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid typically involves multiple steps, including the formation of the imidazole ring and the incorporation of the amino acid side chain. Common synthetic routes may involve the use of N,N-dimethylformamide and sulfur to facilitate the formation of C-N bonds . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with different functional groups.
Scientific Research Applications
2-(4-Aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms and protein interactions. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. Additionally, in industry, it may be utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-Aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can participate in hydrogen bonding and coordination with metal ions, which may influence enzyme activity and protein function. The amino acid backbone allows the compound to interact with biological macromolecules, potentially modulating their activity and stability .
Comparison with Similar Compounds
Similar Compounds:
Properties
IUPAC Name |
2-(4-aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-15-7-13-6-8(15)5-9(11(17)18)14-10(16)3-2-4-12/h6-7,9H,2-5,12H2,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBKNURIXGGFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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